3-Acetoxy-2',5'-dimethoxybenzophenone
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Overview
Description
3-Acetoxy-2’,5’-dimethoxybenzophenone: is a chemical compound with the molecular formula C17H16O5 and a molecular weight of 300.31 g/mol . It is commonly used in various applications, including as a UV filter in sunscreens and other personal care products. The compound appears as a white crystalline powder with a melting point of 62-64°C.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Acetoxy-2’,5’-dimethoxybenzophenone typically involves the acetylation of 2’,5’-dimethoxybenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions include maintaining the temperature between 0-5°C to ensure the selective acetylation of the hydroxyl group .
Industrial Production Methods:
In industrial settings, the production of 3-Acetoxy-2’,5’-dimethoxybenzophenone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Acetoxy-2’,5’-dimethoxybenzophenone can undergo oxidation reactions to form corresponding quinones.
Substitution: It can undergo nucleophilic substitution reactions where the acetoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemistry:
3-Acetoxy-2’,5’-dimethoxybenzophenone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine:
The compound is studied for its potential biological activities, including its role as a UV filter in sunscreens. It helps protect the skin from harmful ultraviolet radiation, thereby preventing skin damage and reducing the risk of skin cancer.
Industry:
In the industrial sector, 3-Acetoxy-2’,5’-dimethoxybenzophenone is used in the formulation of personal care products, including sunscreens, lotions, and creams. Its ability to absorb UV radiation makes it a valuable ingredient in these products.
Mechanism of Action
The mechanism of action of 3-Acetoxy-2’,5’-dimethoxybenzophenone as a UV filter involves the absorption of ultraviolet radiation. The compound absorbs UV radiation and undergoes a photochemical reaction, converting the absorbed energy into less harmful forms such as heat. This prevents the UV radiation from penetrating the skin and causing damage.
Comparison with Similar Compounds
Benzophenone-3: Also known as oxybenzone, it is another UV filter used in sunscreens. It has a similar structure but lacks the acetoxy group.
Benzophenone-4:
Uniqueness:
3-Acetoxy-2’,5’-dimethoxybenzophenone is unique due to its specific acetoxy group, which enhances its UV-absorbing properties. This makes it particularly effective in protecting the skin from UV radiation compared to other benzophenone derivatives .
Properties
IUPAC Name |
[3-(2,5-dimethoxybenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-11(18)22-14-6-4-5-12(9-14)17(19)15-10-13(20-2)7-8-16(15)21-3/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPHRDKRMVPMAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C=CC(=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641673 |
Source
|
Record name | 3-(2,5-Dimethoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-38-6 |
Source
|
Record name | 3-(2,5-Dimethoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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